molecular formula C20H15FN4O2 B2505865 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(p-tolyl)acetamide CAS No. 1251674-86-8

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(p-tolyl)acetamide

Katalognummer B2505865
CAS-Nummer: 1251674-86-8
Molekulargewicht: 362.364
InChI-Schlüssel: XICXNFNHILQFGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, fluorophenyl, and acetamide groups would all contribute to its overall structure. The cyano group (-CN) is a polar group, which could affect the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the cyano group could undergo reactions such as hydrolysis, reduction, or addition reactions. The acetamide group could participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano group could increase its solubility in polar solvents. The fluorophenyl group could contribute to its stability, as carbon-fluorine bonds are quite strong .

Wissenschaftliche Forschungsanwendungen

Radiosynthesis for Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related in structure, has been developed as selective ligands for the translocator protein (18 kDa), designed with a fluorine atom for labeling with fluorine-18. This enables in vivo imaging using positron emission tomography (PET), showcasing its application in diagnostic imaging and research on neurological conditions (Dollé et al., 2008).

Antimicrobial Activity

Research has synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives, demonstrating good antibacterial and antifungal activities. These compounds were developed using citrazinic acid as a starting material, highlighting their potential in developing new antimicrobial agents (Hossan et al., 2012).

Molecular Structure and Drug Likeness

The molecular structure, drug likeness, and antiviral potency against SARS-CoV-2 protein of a novel antiviral active molecule closely related in structure have been investigated. The study included quantum chemical insight, NBO analysis of hydrogen-bonded interactions, and molecular docking, showing the potential of such compounds in antiviral research (Mary et al., 2020).

Antitumor Activities

Synthesis and evaluation of certain derivatives have shown selective antitumor activities, with some compounds exhibiting potential against cancer cell lines. This underscores the application of such compounds in the development of novel anticancer therapies (Jing, 2011).

Antiasthma Agents

Triazolo[1,5-c]pyrimidines have been prepared as mediator release inhibitors in the search for potent antiasthma agents. This research demonstrates the therapeutic potential of such compounds in treating asthma and related respiratory conditions (Medwid et al., 1990).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to speculate on its mechanism of action .

Eigenschaften

IUPAC Name

2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c1-13-2-8-17(9-3-13)24-18(26)12-25-19(14-4-6-16(21)7-5-14)23-11-15(10-22)20(25)27/h2-9,11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICXNFNHILQFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(p-tolyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.